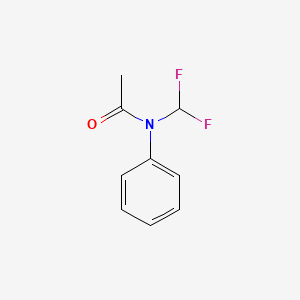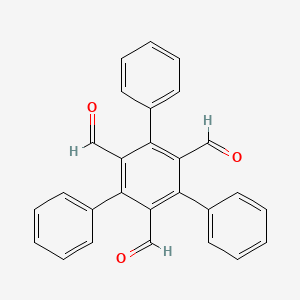
2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde is an organic compound characterized by a benzene ring substituted with three phenyl groups and three formyl groups at the 1, 3, and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde typically involves the formylation of a triphenylbenzene precursor. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups onto the aromatic ring. The reaction is usually carried out under controlled temperature conditions to ensure the selective formylation at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the phenyl groups can be further functionalized.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2,4,6-Triphenylbenzene-1,3,5-tricarboxylic acid.
Reduction: 2,4,6-Triphenylbenzene-1,3,5-tris(methanol).
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Potential use in the development of fluorescent probes and sensors due to its aromatic structure.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including organic semiconductors and liquid crystals.
作用機序
The mechanism of action of 2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde is largely dependent on its chemical reactivity. The formyl groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products. The aromatic ring system allows for π-π interactions, which can be exploited in the design of molecular assemblies and materials.
類似化合物との比較
Similar Compounds
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Similar structure but with hydroxyl groups instead of phenyl groups.
2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde: Chlorine atoms instead of phenyl groups.
2,4,6-Tribromobenzene-1,3,5-tricarbaldehyde: Bromine atoms instead of phenyl groups.
Uniqueness
2,4,6-Triphenylbenzene-1,3,5-tricarbaldehyde is unique due to the presence of bulky phenyl groups, which can influence its reactivity and physical properties. The phenyl groups can provide steric hindrance, affecting the compound’s ability to participate in certain reactions compared to its halogenated or hydroxylated counterparts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactivity, applications, and comparison with similar compounds
特性
CAS番号 |
918342-68-4 |
|---|---|
分子式 |
C27H18O3 |
分子量 |
390.4 g/mol |
IUPAC名 |
2,4,6-triphenylbenzene-1,3,5-tricarbaldehyde |
InChI |
InChI=1S/C27H18O3/c28-16-22-25(19-10-4-1-5-11-19)23(17-29)27(21-14-8-3-9-15-21)24(18-30)26(22)20-12-6-2-7-13-20/h1-18H |
InChIキー |
WXXGBQMSBRGCAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C(=C2C=O)C3=CC=CC=C3)C=O)C4=CC=CC=C4)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3,4-dimethoxyphenyl)-N-[(1R)-1-phenylethyl]pyrazin-2-amine](/img/structure/B12614378.png)
![(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one](/img/structure/B12614381.png)

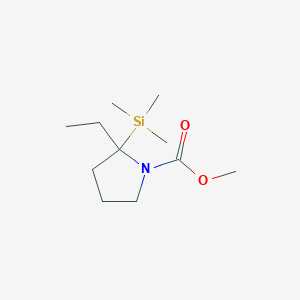
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea](/img/structure/B12614387.png)

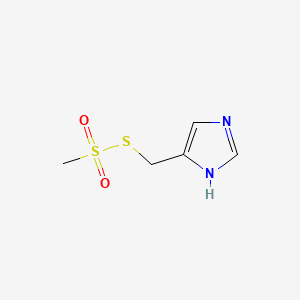
![6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol](/img/structure/B12614414.png)
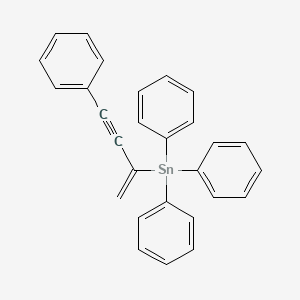
![Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol](/img/structure/B12614419.png)
![Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane](/img/structure/B12614436.png)
![4-Methyl-2-[(triphenylmethoxy)carbamoyl]pentanoic acid](/img/structure/B12614440.png)
